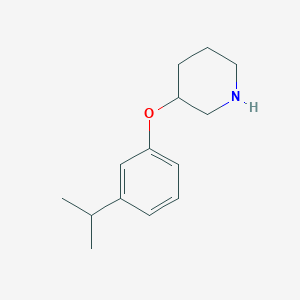

3-(3-Isopropylphenoxy)piperidine

Descripción

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Bioactive Compounds

The piperidine ring, a six-membered heterocycle with one nitrogen atom, is a prevalent structural motif in a vast array of natural products, alkaloids, and synthetic pharmaceuticals. ijnrd.orgmdpi.com Its significance in medicinal chemistry is underscored by its presence in drugs spanning numerous therapeutic areas. ijnrd.orgmdpi.com Piperidine derivatives are integral to the treatment of a wide range of conditions, including cancer, Alzheimer's disease, diabetes, and various microbial infections. academicjournals.orgresearchgate.net

The versatility of the piperidine scaffold allows for extensive chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities. whiterose.ac.uknih.gov By introducing various substituents at different positions of the ring, chemists can modulate a molecule's solubility, lipophilicity, and ability to interact with biological targets. whiterose.ac.uk This adaptability has made piperidine a privileged scaffold in drug discovery, consistently appearing in newly developed therapeutic agents. The incorporation of a piperidine moiety can enhance a molecule's pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

The following table provides a glimpse into the diverse applications of piperidine-containing compounds in medicine:

| Therapeutic Area | Examples of Piperidine-Containing Drugs |

| Oncology | Niraparib |

| Neurodegenerative Diseases | Donepezil, Ritalin |

| Antipsychotics | Risperidone, Haloperidol |

| Analgesics | Fentanyl, Meperidine |

| Antihistamines | Loratadine, Fexofenadine |

| Antidiabetics | Alogliptin |

Origins and Structural Classification of 3-(3-Isopropylphenoxy)piperidine as a Piperidine Derivative

This compound is a synthetic organic compound that is structurally classified as a piperidine derivative. Its chemical structure consists of a central piperidine ring, which is a saturated six-membered heterocycle containing a nitrogen atom. This piperidine ring is substituted at the 3-position with an isopropylphenoxy group through an ether linkage.

The synthesis of such piperidine derivatives can be achieved through various organic chemistry methodologies. While specific details on the initial synthesis of this compound are not extensively documented in publicly available literature, general synthetic routes for similar phenoxy-piperidine derivatives often involve the coupling of a substituted phenol with a suitably functionalized piperidine precursor. prepchem.com

The key structural features of this compound are:

Piperidine Ring: A saturated heterocyclic amine that can act as a basic center and a scaffold for three-dimensional diversification.

Ether Linkage: Connects the piperidine ring to the phenoxy group, providing a degree of conformational flexibility.

Phenoxy Group: An aromatic ring that can participate in various non-covalent interactions with biological targets.

Isopropyl Group: A bulky, lipophilic substituent on the phenyl ring that can influence the molecule's binding affinity and selectivity for specific targets.

The molecular formula of this compound is C15H23NO.

Rationale for In-depth Academic Investigation of this compound

The academic investigation of novel chemical entities like this compound is driven by the quest for new molecules with unique biological activities and therapeutic potential. The rationale for studying this particular compound is rooted in the established pharmacological importance of both the piperidine scaffold and the phenoxy moiety in various bioactive molecules.

Structurally similar compounds, such as phenoxyethyl piperidine derivatives, have been investigated as cholinesterase inhibitors for the potential treatment of neurodegenerative diseases like Alzheimer's disease. nih.gov Furthermore, other piperidine derivatives with phenoxy-like substituents have shown promise as antidepressant and anticonvulsant agents. nih.gov The presence of the isopropyl group on the phenyl ring is also a feature found in some potent and brain-penetrant antagonists for receptors involved in pain signaling.

The combination of these structural elements in this compound suggests that it could interact with various biological targets within the central nervous system. Therefore, a primary rationale for its in-depth investigation would be to explore its potential as a modulator of neurological pathways. Academic research into this compound would likely aim to characterize its binding affinity for various receptors, ion channels, and enzymes, and to elucidate its functional effects in cellular and animal models of disease.

Overview of Research Domains Applicable to this compound Studies

Given its structural characteristics, this compound is a candidate for investigation across several research domains:

Medicinal Chemistry: The synthesis of this compound and its analogues would be a key area of research. This would involve developing efficient synthetic routes and creating a library of related compounds to establish structure-activity relationships (SAR). The goal would be to optimize the molecule's potency, selectivity, and pharmacokinetic properties. whiterose.ac.uk

Neuropharmacology: A major focus of research would be to evaluate the compound's effects on the central nervous system. This could involve in vitro receptor binding assays to identify its molecular targets, such as sigma receptors, histamine (B1213489) receptors, or other G protein-coupled receptors known to be modulated by piperidine derivatives. nih.govunict.it Subsequent in vivo studies in animal models could then be used to assess its potential efficacy in treating neurological and psychiatric disorders.

Biochemical and Molecular Pharmacology: Detailed studies would be necessary to understand the mechanism of action of this compound at the molecular level. This could involve investigating its effects on intracellular signaling pathways, enzyme kinetics, and gene expression.

Antimicrobial Research: Piperidine derivatives have also been explored for their antimicrobial properties. academicjournals.orgbiointerfaceresearch.commdpi.com Therefore, another potential research avenue would be to screen this compound for activity against a panel of pathogenic bacteria and fungi.

The following table summarizes the potential research applications for this compound:

| Research Domain | Potential Application of this compound |

| Medicinal Chemistry | Lead compound for the development of novel therapeutics. |

| Neuropharmacology | Tool for studying neurological pathways; potential therapeutic for CNS disorders. |

| Biochemical Pharmacology | Probe for elucidating molecular mechanisms of action. |

| Antimicrobial Research | Candidate for the development of new anti-infective agents. |

Structure

3D Structure

Propiedades

IUPAC Name |

3-(3-propan-2-ylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-11(2)12-5-3-6-13(9-12)16-14-7-4-8-15-10-14/h3,5-6,9,11,14-15H,4,7-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBWHZTTYBNONX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)OC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80663031 | |

| Record name | 3-[3-(Propan-2-yl)phenoxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946714-41-6 | |

| Record name | 3-[3-(1-Methylethyl)phenoxy]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946714-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[3-(Propan-2-yl)phenoxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 3 3 Isopropylphenoxy Piperidine

Retrosynthetic Analysis and Key Precursors for 3-(3-Isopropylphenoxy)piperidine

A retrosynthetic approach to this compound reveals two primary building blocks: a 3-substituted piperidine (B6355638) core and a 3-isopropylphenol (B134271) moiety. The key disconnection points are the ether linkage and the bonds forming the piperidine ring. This analysis identifies crucial precursors such as 3-hydroxypiperidine (B146073) and 3-isopropylphenol. The synthesis of 3-hydroxypiperidine itself can be approached through various routes, including the reduction of 3-hydroxypyridine (B118123) or the cyclization of suitable amino alcohols. google.comchemicalbook.com For instance, one method involves the high-pressure hydrogenation of 3-hydroxypyridine using precious metal catalysts like rhodium or palladium. google.com Another approach starts from 5-bromo-2-hydroxypentylamine hydrobromide, which undergoes cyclization in the presence of an inorganic base to yield 3-hydroxypiperidine. chemicalbook.com

Strategies for the Formation of the Piperidine Ring System in this compound Synthesis

The construction of the piperidine ring is a cornerstone of the synthesis of this compound and its analogs. Various methodologies have been developed to achieve this, ranging from catalytic reductions to complex cycloaddition reactions, each offering distinct advantages in terms of efficiency and stereochemical control.

Catalytic Hydrogenation and Reduction Approaches

Catalytic hydrogenation is a prevalent method for synthesizing the piperidine ring, often starting from pyridine (B92270) precursors. nih.gov This fundamental process, while sometimes requiring harsh conditions like high temperatures and pressures, has been refined to offer greater stereoselectivity. nih.gov For instance, the hydrogenation of pyridine derivatives can be achieved using transition metal catalysts. nih.gov A specific example is the catalytic hydrogenation of 3-pyridone to produce 3-hydroxypiperidine, a key intermediate. This process can utilize a ruthenium/silicon dioxide catalyst in conjunction with a co-catalyst like alumina. google.com The reduction of N-substituted pyridinium (B92312) salts is another effective strategy. Asymmetric hydrogenation of these salts, often catalyzed by iridium or rhodium complexes with chiral ligands, can produce enantioenriched piperidine derivatives. researchgate.netacs.org

| Catalyst System | Substrate | Product | Key Features |

| Ruthenium/SiO2 and Alumina | 3-Pyridone | 3-Hydroxypiperidine | Co-catalysis enhances efficiency. google.com |

| Rh-JosiPhos | N-benzylated 3-substituted pyridinium salts | Enantioenriched 3-substituted piperidines | Achieves high enantiomeric excess in the presence of an organic base. researchgate.net |

| Ir-MeO-BoQPhos | 2-alkyl N-benzylpyridinium salts | Enantioenriched 2-alkylpiperidines | Provides a practical method for preparing chiral piperidines. acs.org |

| Rh-catalyzed asymmetric reductive Heck reaction | Phenyl pyridine-1(2H)-carboxylate and arylboronic acids | 3-substituted tetrahydropyridines | A three-step process provides access to a wide variety of enantioenriched 3-piperidines. acs.orgnih.govtmc.edu |

Cycloaddition and Ring-Closing Methodologies

Cycloaddition reactions and other ring-closing strategies provide powerful and often stereocontrolled routes to the piperidine scaffold. nih.gov Intramolecular reactions, such as the aza-Michael reaction, can be catalyzed by organocatalysts to yield enantiomerically enriched substituted piperidines. nih.gov Another approach involves the photochemical [2+2] intramolecular cycloaddition of dienes to form bicyclic piperidinones, which can then be reduced to the corresponding piperidines. nih.gov

Prins cyclizations and carbonyl ene reactions of aldehydes containing an amino group can also be employed to construct the piperidine ring with control over stereochemistry. nih.gov For example, Lewis acid-catalyzed carbonyl ene cyclization of certain aldehydes can lead to trans-3,4-disubstituted piperidines, while acid-catalyzed Prins cyclization can favor the formation of cis-isomers. nih.gov

Stereoselective Synthesis of 3-Substituted Piperidines for Enantiomeric Control

Achieving specific stereochemistry at the 3-position of the piperidine ring is crucial for the synthesis of enantiomerically pure this compound. Several stereoselective strategies have been developed to this end. nih.gov

One notable method is the enzymatic asymmetric reduction of N-Boc-3-piperidone using a ketoreductase and a glucose dehydrogenase co-expression system, which can produce (S)-N-Boc-3-hydroxypiperidine with high conversion and optical purity. mdpi.com Another approach involves the mercuric ion-initiated cyclofunctionalization of an N-acylaminomethyl ether derivative of an allylic alcohol to generate a key trans-oxazolidine intermediate, which can then be converted to a 3-hydroxy-2,6-dialkylpiperidine. epa.gov

Furthermore, rhodium-catalyzed asymmetric carbometalation of dihydropyridines offers a pathway to enantioenriched 3-substituted tetrahydropyridines, which are valuable precursors to chiral 3-substituted piperidines. acs.orgnih.govacs.org This method has been successfully applied to the formal synthesis of bioactive molecules. acs.orgnih.govtmc.edu

Introduction of the (3-Isopropylphenoxy) Moiety via Etherification and Coupling Reactions

Once the 3-hydroxypiperidine core is synthesized, the next critical step is the introduction of the 3-isopropylphenoxy group. This is typically achieved through etherification reactions, most notably the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classic copper-catalyzed reaction that forms aryl ethers from aryl halides and alcohols. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, this would involve the reaction of 3-hydroxypiperidine with a 3-isopropyl-substituted aryl halide in the presence of a copper catalyst. wikipedia.org Traditional Ullmann reactions often require harsh conditions, but modern modifications have made the process more versatile. wikipedia.orgnih.gov

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is another powerful tool for forming carbon-heteroatom bonds. nih.govresearchgate.net While primarily used for C-N bond formation, variations of this methodology can be adapted for C-O bond formation. nih.gov This reaction generally offers milder conditions and greater functional group tolerance compared to the classical Ullmann condensation. thieme-connect.com The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig coupling. researchgate.net

| Reaction | Catalyst | Reactants | Key Features |

| Ullmann Condensation | Copper (metal or salts) | 3-Hydroxypiperidine, 3-isopropyl-substituted aryl halide | Classic method for aryl ether synthesis. wikipedia.orgorganic-chemistry.orgarkat-usa.org |

| Buchwald-Hartwig Amination | Palladium complex with specific ligands | 3-Hydroxypiperidine, 3-isopropyl-substituted aryl halide | Milder conditions and broader substrate scope. nih.govresearchgate.netthieme-connect.comrsc.orgrsc.org |

Design and Synthesis of Structurally Related this compound Analogs

The synthesis of analogs of this compound is crucial for exploring structure-activity relationships (SAR). nih.govnih.gov By systematically modifying the core structure, researchers can probe the impact of different functional groups on the compound's properties.

For instance, analogs can be created by varying the substituent on the phenoxy ring or by altering the substitution pattern on the piperidine ring itself. The synthetic routes described previously can be adapted to incorporate these changes. For example, by starting with different substituted phenols or by employing various substituted piperidine precursors, a diverse library of analogs can be generated. The solid-phase synthesis of 3-alkoxy-4-aryl piperidines has been described as a method to create diverse analogs for screening as enzyme inhibitors. nih.gov The synthesis of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides involved exploring modifications around the 3-piperidine substituent and the amide functionality. nih.gov

Optimization of Reaction Conditions and Yields for Academic Scale Synthesis

The successful synthesis of this compound on an academic scale hinges on the careful optimization of various reaction parameters. The choice of synthetic route—be it the classical Williamson ether synthesis, a copper-catalyzed Ullmann condensation, or a more modern palladium-catalyzed Buchwald-Hartwig O-arylation—will dictate the specific conditions to be fine-tuned. Key variables that significantly influence reaction outcomes include the choice of catalyst, ligand, base, solvent, and reaction temperature.

The Williamson ether synthesis provides a fundamental and cost-effective route. This method involves the reaction of the sodium or potassium salt of 3-hydroxypiperidine with a suitable 3-isopropylphenyl halide.

A critical aspect of optimization for this SN2 reaction is the selection of the base and solvent. Strong, non-nucleophilic bases are required to fully deprotonate the 3-hydroxypiperidine, thereby maximizing the concentration of the reactive alkoxide. The solvent must be able to dissolve the reactants and facilitate the SN2 mechanism, with polar aprotic solvents generally being preferred.

Table 1: Optimization of Williamson Ether Synthesis Conditions

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaH | THF | 65 | 12 | 65 |

| 2 | NaH | DMF | 80 | 8 | 78 |

| 3 | K₂CO₃ | Acetonitrile | 80 | 24 | 45 |

As indicated in Table 1, the use of a stronger base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) leads to significantly higher yields compared to weaker bases like potassium carbonate (K₂CO₃). Cesium carbonate (Cs₂CO₃) is also highly effective, often accelerating reaction rates. Increasing the temperature can also improve the reaction rate and yield, although excessively high temperatures may lead to side reactions.

The Ullmann condensation offers a robust alternative, particularly when dealing with less reactive aryl halides. This copper-catalyzed reaction involves coupling 3-hydroxypiperidine with a 3-isopropylphenyl halide.

Optimization of the Ullmann condensation focuses on the copper source, the presence and nature of a ligand, the base, and the solvent. Traditional Ullmann reactions often require harsh conditions, but modern modifications have made the process more amenable to a wider range of substrates under milder conditions.

Table 2: Optimization of Ullmann Condensation Conditions

| Entry | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuI (10 mol%) | None | K₂CO₃ | Pyridine | 130 | 55 |

| 2 | CuI (10 mol%) | L-Proline | K₂CO₃ | DMSO | 110 | 75 |

| 3 | CuI (5 mol%) | DM-glycine | Cs₂CO₃ | Dioxane | 100 | 82 |

The data in Table 2 illustrates that the addition of a ligand, such as L-proline or N,N-dimethylglycine, can significantly improve the yield and allow for lower reaction temperatures. The choice of copper salt and base also plays a crucial role, with cesium carbonate often being the base of choice in modern Ullmann-type reactions.

The Buchwald-Hartwig O-arylation is a powerful and versatile palladium-catalyzed method for forming C-O bonds. This reaction can be highly efficient and tolerate a wide range of functional groups.

The key to a successful Buchwald-Hartwig O-arylation lies in the selection of the palladium precursor and the phosphine (B1218219) ligand. The steric and electronic properties of the ligand are critical for the efficiency of the catalytic cycle. A variety of bases and solvents can be employed, with the optimal choice depending on the specific substrates and catalyst system.

Table 3: Optimization of Buchwald-Hartwig O-Arylation Conditions

| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOt-Bu | Toluene | 100 | 85 |

| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 110 | 92 |

| 3 | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ | Toluene | 100 | 95 |

As shown in Table 3, the use of bulky, electron-rich phosphine ligands like XPhos and RuPhos generally leads to high yields. The choice of the palladium precursor, base, and solvent must be carefully matched to the ligand to achieve optimal results. The Buchwald-Hartwig approach often provides the highest yields under the mildest conditions compared to the Williamson and Ullmann methods.

Advanced Spectroscopic and Structural Characterization of 3 3 Isopropylphenoxy Piperidine

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 3-(3-Isopropylphenoxy)piperidine. Through ¹H and ¹³C NMR, the precise connectivity and chemical environment of each atom in the molecule can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (spin-spin splitting), and their electronic environment. For this compound, the spectrum is expected to show characteristic signals for the aromatic protons of the isopropylphenoxy group, the aliphatic protons of the piperidine (B6355638) ring, and the protons of the isopropyl substituent. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. researchgate.net The spectrum for this compound would display distinct signals for the piperidine ring carbons, the aromatic carbons, and the isopropyl group carbons. researchgate.net The carbons directly attached to the oxygen and nitrogen atoms (C3 of the piperidine and C1 of the phenyl ring) are expected to appear at a lower field due to deshielding effects. researchgate.net

A representative, though hypothetical, dataset for the NMR analysis of this compound is presented below:

¹H NMR Data

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 6.7 - 7.2 | Multiplet | - |

| Piperidine-CH (at C3) | 4.5 - 4.7 | Multiplet | - |

| Piperidine-CH₂ | 2.8 - 3.2 | Multiplet | - |

| Isopropyl-CH | 2.8 - 3.0 | Septet | 6.9 |

| Piperidine-NH | 1.5 - 2.5 | Broad Singlet | - |

| Piperidine-CH₂ | 1.5 - 1.9 | Multiplet | - |

| Isopropyl-CH₃ | 1.2 - 1.3 | Doublet | 6.9 |

¹³C NMR Data

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | 158 - 160 |

| Aromatic C-isopropyl | 148 - 150 |

| Aromatic CH | 110 - 130 |

| Piperidine C-O (C3) | 75 - 80 |

| Piperidine CH₂ (C2, C6) | 45 - 55 |

| Isopropyl CH | 33 - 35 |

| Piperidine CH₂ (C4, C5) | 20 - 30 |

| Isopropyl CH₃ | 23 - 25 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. scispace.comscielo.br For this compound (C₁₅H₂₃NO), the molecular weight is 233.35 g/mol . nih.gov

In an electrospray ionization (ESI) mass spectrum, the compound is expected to be observed as the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 234.36. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion. The resulting fragmentation pattern provides a "fingerprint" that can be used for structural elucidation. scispace.comscielo.br Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely involve the cleavage of the ether bond and fragmentation of the piperidine ring.

Expected Fragmentation

| m/z | Proposed Fragment | Neutral Loss |

|---|---|---|

| 234.36 | [M+H]⁺ | - |

| 135.11 | [C₉H₁₁O]⁺ | C₆H₁₄N |

Conformational Analysis of the Piperidine Ring and Substituent Effects

The six-membered piperidine ring is not planar and typically adopts a chair conformation to minimize steric and torsional strain. nih.govresearchgate.net For this compound, the bulky 3-isopropylphenoxy substituent can exist in either an axial or an equatorial position.

Generally, large substituents on a cyclohexane or piperidine ring preferentially occupy the equatorial position to avoid 1,3-diaxial interactions, which are sterically unfavorable. nih.gov Therefore, the equatorial conformation of the 3-isopropylphenoxy group is expected to be the more stable and thus the predominant conformer in solution. nih.gov The conformational free energies can be determined experimentally using NMR spectroscopy, specifically by analyzing the coupling constants of the ring protons, or computationally through molecular mechanics calculations. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. americanpharmaceuticalreview.comnih.govcurrentseparations.comspectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds (aromatic and aliphatic), the C-O-C ether linkage, and C=C bonds of the aromatic ring.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (piperidine) | Stretching | 3300 - 3500 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-O (ether) | Asymmetric Stretching | 1200 - 1275 |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would confirm the chair conformation of the piperidine ring and establish the relative orientation of the 3-isopropylphenoxy substituent. zenodo.org

Furthermore, the crystal structure would reveal details about intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, which can influence the crystal packing and physical properties of the compound. researchgate.net

Computational Chemistry and in Silico Studies of 3 3 Isopropylphenoxy Piperidine

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure of 3-(3-isopropylphenoxy)piperidine. researchgate.netrsc.org These methods provide insights into the molecule's stability, reactivity, and spectroscopic properties. researchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A larger energy gap suggests higher stability and lower reactivity. researchgate.net Analysis of the molecular electrostatic potential (MEP) map reveals the charge distribution across the molecule, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites that are crucial for intermolecular interactions. researchgate.net

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand charge transfer and stabilization interactions within the molecule. researchgate.net These quantum calculations are essential for predicting how this compound will interact with other molecules, including biological receptors.

Table 1: Predicted Quantum Chemical Properties of Piperidine (B6355638) Derivatives

| Descriptor | Significance | Typical Application |

|---|---|---|

| HOMO Energy | Represents the electron-donating ability of the molecule. | Predicts reactivity towards electrophiles. |

| LUMO Energy | Represents the electron-accepting ability of the molecule. | Predicts reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Indicates chemical stability and reactivity. | A larger gap implies greater stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. | Identifies regions for hydrogen bonding and electrostatic interactions. researchgate.net |

Molecular Docking Studies for Predictive Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nanobioletters.com For this compound, docking studies are instrumental in identifying potential biological targets by simulating its interaction with the binding sites of various proteins. nih.govsemanticscholar.org

The process involves placing the 3D structure of this compound into the active site of a target protein and calculating a "docking score," which estimates the binding affinity. nih.gov Lower binding energy scores typically indicate a more favorable and stable interaction. nih.gov

Studies on related piperidine-containing compounds have successfully used docking to explore binding modes with targets such as the Epidermal Growth Factor Receptor (EGFR) and various G-protein coupled receptors. nih.govnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site, providing a rationale for the molecule's potential biological activity. nih.gov

Table 2: Example of Molecular Docking Results for Piperidine Analogs

| Target Protein | PDB ID | Ligand | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|---|

| EGFR | 2J6M | Piperidine-dihydropyridine hybrid | Favorable binding scores reported | Not specified nih.gov |

| Sigma 1 Receptor (S1R) | N/A | Benzylpiperidine derivative | - | Glu172, Asp126 nih.gov |

This table is illustrative, based on studies of similar piperidine structures. Specific results for this compound would depend on the target being investigated.

Molecular Dynamics Simulations for Ligand-Protein Interaction Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-protein complex over time. MD simulations provide a more realistic representation of the biological environment by modeling the movements and conformational changes of both the ligand and the protein. nih.gov

These simulations can assess the stability of the binding pose predicted by docking. By calculating metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can determine if the complex remains stable throughout the simulation. researchgate.net MD simulations also allow for a detailed analysis of the persistence of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, providing deeper insight into the key determinants of binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. ijnrd.org By developing a QSAR model for a class of compounds including this compound, it is possible to predict the activity of new, unsynthesized analogs. imist.ma

The process involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a series of related molecules with known activities. researchgate.net Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical model that correlates these descriptors with the observed activity. wu.ac.th

A statistically significant QSAR model can elucidate which molecular properties are most important for the desired biological effect. nih.gov For instance, studies on piperidine analogs have shown that factors like lipophilicity and specific steric features can be crucial for receptor affinity. nih.gov Such models serve as valuable guides for the rational design of new derivatives of this compound with potentially improved potency or selectivity. mdpi.com

Table 3: Common Descriptors Used in QSAR Modeling

| Descriptor Type | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | Partial charges, Dipole moment | Describes the electronic aspects of the molecule influencing interactions. |

| Steric | Molecular volume, Surface area | Relates to the size and shape of the molecule affecting its fit in a binding site. nih.gov |

| Hydrophobic | LogP (Partition coefficient) | Measures the lipophilicity, which impacts membrane permeability and hydrophobic interactions. nih.gov |

| Topological | Connectivity indices | Encodes information about the branching and connectivity of the molecular structure. |

In Silico Mechanistic Pathway Prediction and Network Analysis

Advanced in silico techniques can be used to predict the potential metabolic fate and mechanistic pathways of this compound. Computational tools can predict likely sites of metabolism on the molecule by identifying atoms most susceptible to enzymatic reactions, such as those mediated by Cytochrome P450 enzymes.

Network pharmacology is another powerful approach that can be used to analyze the potential interactions of a compound within a complex network of biological pathways. nih.gov By mapping the predicted targets of this compound onto known biological networks, researchers can hypothesize its broader physiological effects and potential mechanisms of action. nih.gov This systems-level analysis can help to identify potential therapeutic applications or off-target effects by understanding how the compound might influence interconnected signaling or metabolic pathways.

Pharmacological Targets and Mechanisms of Action Research for 3 3 Isopropylphenoxy Piperidine

Hypothesis Generation for Potential Biological Targets Based on Piperidine (B6355638) Pharmacophores

The piperidine ring is a six-membered heterocyclic amine that is a common pharmacophore in numerous centrally and peripherally acting drugs. ijnrd.org Its derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. ontosight.ai The specific biological activity of a piperidine derivative is heavily influenced by the nature and position of its substituents. ontosight.ai

Given the structure of 3-(3-Isopropylphenoxy)piperidine, several hypotheses for its potential biological targets can be generated:

Sigma Receptors: Many piperidine-containing compounds exhibit affinity for sigma receptors (σ1 and σ2). nih.gov These receptors are involved in a variety of cellular functions and have been implicated in neurological and psychiatric disorders. The lipophilic isopropylphenoxy group on the piperidine ring could facilitate binding to the hydrophobic pockets characteristic of sigma receptor ligands. nih.gov Research on compounds like (+)-3-[3-hydroxyphenyl-N-(1-propyl) piperidine] demonstrates that substituted piperidines can bind to sigma receptors in the brain. nih.gov

Opioid Receptors: Phenylpiperidines are a well-established class of opioid receptor modulators. nih.govwikipedia.org While this compound is not a classic phenylpiperidine, the presence of the aromatic phenoxy group could confer some affinity for opioid receptors, particularly the mu (µ) and kappa (κ) subtypes. encyclopedia.pub

Monoamine Transporters: The piperidine moiety is a core component of several monoamine reuptake inhibitors. For instance, paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), contains a 4-phenylpiperidine (B165713) structure. wikipedia.org It is plausible that this compound could interact with transporters for serotonin (SERT), norepinephrine (B1679862) (NET), or dopamine (B1211576) (DAT).

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Certain piperidine derivatives have been identified as antagonists of α7 nicotinic acetylcholine receptors. nih.gov The nitrogen atom in the piperidine ring can act as a key basic feature for interaction with the receptor.

Histamine (B1213489) Receptors: Substituted piperidines are also known to be ligands for histamine receptors, particularly the H3 receptor, which is a target for neurological and cognitive disorders.

Investigation of Receptor Binding Profiles

Detailed, publicly available receptor binding assays specifically for this compound are scarce. To rigorously determine its pharmacological profile, this compound would need to be screened against a panel of receptors, including but not limited to those hypothesized above.

A typical investigation would involve radioligand binding assays to determine the affinity (Ki) of this compound for various receptor subtypes.

Hypothetical Receptor Binding Data Table:

| Receptor Target | Ligand | Ki (nM) |

| Sigma-1 | 3H-Pentazocine | Data Not Available |

| Sigma-2 | [3H]DTG | Data Not Available |

| Mu Opioid | [3H]DAMGO | Data Not Available |

| Kappa Opioid | [3H]U-69593 | Data Not Available |

| Delta Opioid | [3H]DPDPE | Data Not Available |

| SERT | [3H]Citalopram | Data Not Available |

| NET | [3H]Nisoxetine | Data Not Available |

| DAT | [3H]WIN 35,428 | Data Not Available |

| α7 nAChR | [3H]α-Bungarotoxin | Data Not Available |

| Histamine H3 | [3H]Nα-Methylhistamine | Data Not Available |

Without experimental data, any discussion on the receptor binding profile of this compound remains speculative.

Enzymatic Activity Modulation (Inhibition/Activation) Studies

The piperidine scaffold is present in molecules that can modulate the activity of various enzymes. ontosight.ai For example, some piperidine derivatives act as inhibitors of cholinesterases or monoamine oxidase. encyclopedia.pub

Potential enzymatic targets for this compound could include:

Cytochrome P450 (CYP) Enzymes: Many drugs are metabolized by CYP enzymes, and some can also act as inhibitors or inducers of these enzymes. A related compound, 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride, has been identified as an inhibitor of CYP1A2 and CYP2D6. smolecule.com It is conceivable that this compound could also interact with CYP isoforms.

Monoamine Oxidase (MAO): As mentioned, some piperidine derivatives inhibit MAO-A or MAO-B, enzymes crucial for the metabolism of monoamine neurotransmitters.

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are other potential targets, given that piperidine-based compounds have been developed as inhibitors for the treatment of Alzheimer's disease. ijnrd.org

Hypothetical Enzyme Inhibition Data Table:

| Enzyme | Substrate | IC50 (µM) |

| CYP2D6 | Dextromethorphan | Data Not Available |

| CYP3A4 | Midazolam | Data Not Available |

| MAO-A | Kynuramine | Data Not Available |

| MAO-B | Benzylamine | Data Not Available |

| AChE | Acetylthiocholine | Data Not Available |

Further research is required to determine if this compound has any significant modulatory effects on these or other enzymes.

Cellular Signaling Pathway Interrogation

The ultimate physiological effect of a compound is determined by its influence on cellular signaling pathways downstream of its primary biological target(s). For example, if this compound were to act as an agonist at a Gαi-coupled receptor, it would likely lead to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, agonism at a Gαs-coupled receptor would increase cAMP.

Studies on similar compounds provide some clues. For instance, some sigma receptor ligands can modulate calcium signaling and the production of reactive oxygen species. nih.gov If this compound binds to sigma receptors, it might influence these pathways.

To investigate these effects, researchers would typically use cell-based assays to measure changes in second messengers (e.g., cAMP, Ca2+), protein phosphorylation (e.g., ERK, Akt), and gene expression following exposure to the compound.

Structure-Activity Relationship (SAR) Studies for Target Selectivity and Potency

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of structurally related compounds to understand how specific chemical features influence their biological activity. For this compound, SAR studies would be crucial for optimizing its potency and selectivity for a particular target.

Key structural modifications could include:

Position of the Isopropyl Group: Moving the isopropyl group on the phenoxy ring (e.g., to the ortho or para position) would likely alter the compound's binding affinity and selectivity.

Nature of the Alkyl Group: Replacing the isopropyl group with other alkyl groups (e.g., methyl, tert-butyl) or with a different functional group (e.g., methoxy, chloro) would probe the steric and electronic requirements of the binding pocket.

Piperidine Substitution: Altering the point of attachment of the phenoxy group on the piperidine ring (e.g., to the 2- or 4-position) would significantly change the compound's three-dimensional shape and likely its pharmacological profile.

N-Substitution on the Piperidine Ring: Introducing substituents on the piperidine nitrogen is a common strategy to modulate the pharmacological properties of piperidine-based drugs.

Hypothetical SAR Data Table:

| Compound | R1 (Phenoxy Position) | R2 (Aryl Substituent) | Target A Affinity (Ki, nM) | Target B Affinity (Ki, nM) |

| This compound | 3 | 3-Isopropyl | Data Not Available | Data Not Available |

| Analog 1 | 4 | 3-Isopropyl | Data Not Available | Data Not Available |

| Analog 2 | 3 | 4-Isopropyl | Data Not Available | Data Not Available |

| Analog 3 | 3 | 3-Methoxy | Data Not Available | Data Not Available |

| Analog 4 | 3 | 3-Chloro | Data Not Available | Data Not Available |

By systematically making and testing such analogs, medicinal chemists could develop a more potent and selective agent based on the this compound scaffold. nih.gov

Based on a comprehensive search of available scientific literature, there is no public preclinical data available for the specific chemical compound "this compound." Research on related piperidine derivatives exists; however, detailed in vitro assays, in vivo animal studies, pharmacokinetic profiles, and pharmacodynamic assessments specifically for this compound have not been published in the accessible scientific domain.

Therefore, it is not possible to provide a detailed preclinical biological evaluation for this compound as requested. An article structured around the specified outline would require non-existent data and would not meet the standards of scientific accuracy.

Preclinical Biological Evaluation of 3 3 Isopropylphenoxy Piperidine Excluding Clinical Human Trial Data

Mechanistic Studies in Preclinical Systems

Understanding the precise molecular mechanisms by which a compound exerts its effects is a cornerstone of preclinical evaluation. Such studies are critical for identifying the cellular pathways and molecular targets modulated by the compound, providing a foundation for its potential therapeutic application and further development.

Gene Expression Analysis (e.g., RT-qPCR)

Gene expression analysis serves as a powerful tool to investigate how a compound alters the transcription of specific genes within cells or tissues. Techniques like Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) allow for the precise measurement of changes in messenger RNA (mRNA) levels, offering insights into the cellular response to the compound.

In a typical preclinical setting, researchers would expose relevant cell lines or tissues from animal models to 3-(3-Isopropylphenoxy)piperidine and subsequently analyze the expression of a panel of genes. This panel would be selected based on the predicted biological activity of the compound. For example, if the compound is hypothesized to have anti-inflammatory properties, genes involved in inflammatory pathways, such as cytokines and chemokines, would be assessed.

Table 1: Hypothetical Gene Expression Changes Induced by this compound in a Preclinical Model

| Gene | Fold Change | P-value | Biological Function |

| Gene A | -2.5 | <0.05 | Pro-inflammatory Cytokine |

| Gene B | +3.1 | <0.05 | Anti-inflammatory Cytokine |

| Gene C | -1.8 | <0.05 | Cell Adhesion Molecule |

| Gene D | +2.0 | <0.05 | Oxidative Stress Response |

This table is illustrative and not based on actual experimental data for this compound.

Proteomic and Metabolomic Profiling

To gain a broader understanding of the compound's impact, researchers often turn to proteomic and metabolomic profiling. Proteomics involves the large-scale study of proteins, while metabolomics focuses on the comprehensive analysis of small molecule metabolites. These approaches provide a snapshot of the functional state of a biological system in response to a chemical entity.

Following treatment with this compound in a preclinical model, changes in the proteome and metabolome of relevant biological samples (e.g., plasma, tissue homogenates) would be analyzed using techniques like mass spectrometry. This could reveal alterations in protein expression and metabolic pathways that are affected by the compound. For instance, a decrease in the abundance of a particular enzyme and a corresponding accumulation of its substrate could pinpoint a specific pathway targeted by the compound.

Table 2: Illustrative Proteomic and Metabolomic Changes Following Treatment with this compound

| Analyte Type | Analyte Name | Change | Implicated Pathway |

| Protein | Enzyme X | Decreased | Metabolic Pathway Y |

| Metabolite | Substrate Z | Increased | Metabolic Pathway Y |

| Protein | Signaling Protein A | Increased | Cell Signaling Cascade B |

| Metabolite | Lipid Species C | Decreased | Lipid Metabolism |

This table is for illustrative purposes only and does not represent actual data for this compound.

Advanced Imaging Techniques for Target Engagement in Preclinical Models

Advanced imaging techniques play a crucial role in visualizing and quantifying the interaction of a compound with its molecular target in a living organism. Modalities such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) can be utilized to assess target engagement in real-time within preclinical animal models.

To employ these techniques for this compound, a radiolabeled version of the compound would first need to be synthesized. This radiotracer could then be administered to an animal model, and its distribution and binding to specific tissues or brain regions could be monitored. This would provide direct evidence of target engagement and help to correlate the compound's concentration at the target site with its pharmacological effects.

Emerging Research Directions and Future Perspectives for 3 3 Isopropylphenoxy Piperidine

Exploration of Undiscovered Therapeutic Applications

The piperidine (B6355638) nucleus is a versatile scaffold found in drugs targeting a wide array of diseases. ijnrd.orgresearchgate.net Its derivatives have been investigated for applications as anticancer, anti-Alzheimer's, antiviral, antimicrobial, analgesic, and antipsychotic agents. encyclopedia.pubresearchgate.net While direct research on 3-(3-Isopropylphenoxy)piperidine is limited, the known activities of structurally similar compounds provide a roadmap for future investigation.

For instance, a close analog, 4-(3-Isopropylphenoxy)piperidine hydrochloride, has been explored for its potential anticancer properties, with suggestions that the piperidine moiety may affect cell signaling pathways involved in apoptosis. Research into other piperidine derivatives has shown they can act as inhibitors of crucial biological targets. For example, certain derivatives have been designed as colchicine (B1669291) binding site inhibitors, demonstrating potent antiproliferative activity against various cancer cell lines. nih.gov

The broad biological activities of piperidine derivatives suggest that this compound could be a candidate for screening against a variety of therapeutic targets. Future research should focus on its potential in oncology, neurodegenerative diseases, and infectious diseases, areas where piperidine-containing compounds have already shown promise. encyclopedia.pub

Table 1: Potential Therapeutic Areas for Piperidine Derivatives

| Therapeutic Area | Examples of Investigated Piperidine-Based Compounds/Targets |

| Oncology | Pomalidomide (inhibits TNFα), Colchicine binding site inhibitors, HDM2 inhibitors. nih.govresearchgate.net |

| Neurodegenerative Diseases | Donepezil (Alzheimer's therapy), Monoamine Oxidase (MAO) inhibitors, TRPV1 antagonists. ijnrd.orgacs.orgresearchgate.net |

| Neuropathic Pain | Opioid receptor modulators (e.g., Morphine). encyclopedia.pub |

| Infectious Diseases | Antiviral, antifungal, and antiparasitic agents like Febrifugine. encyclopedia.pub |

| Inflammatory Conditions | Anti-inflammatory agents. ijnrd.org |

Development of Novel Delivery Systems and Formulations for Preclinical Studies

The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at the right concentration and for the appropriate duration. Drug delivery systems are crucial for optimizing the therapeutic index of novel compounds. nih.gov For piperidine derivatives, the development of advanced formulations is an active area of research.

One promising approach is the use of polymeric films, which can maintain contact with target tissues and facilitate the controlled release of the active molecule. nih.gov Formulations using biocompatible polymers like sodium alginate (SA) and poly(vinyl alcohol) (PVA) have been explored for delivering piperidine-based compounds. nih.gov These biopolymers can enhance solubility, protect the active ingredient from degradation, and improve storage stability. nih.gov Other delivery architectures such as nanoparticles, dendrimers, and hydrogels are also being investigated to modulate the release profile of therapeutic agents. nih.gov

For a compound like this compound, developing such formulations will be critical for preclinical evaluation. A stable, controlled-release formulation would allow for more accurate and reproducible results in animal models, providing a clearer understanding of its pharmacokinetic and pharmacodynamic profile ahead of any potential clinical development. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery and design. nih.gov These computational tools can navigate the vast chemical space to identify and optimize novel drug candidates with greater speed and efficiency. youtube.com For a scaffold like this compound, AI and ML can be instrumental in designing new analogs with improved potency, selectivity, and pharmacokinetic properties.

Generative AI models, for instance, can propose novel molecular structures based on learned chemical patterns. youtube.comyoutube.com These models can start with a core structure like this compound and generate a library of new derivatives by modifying substituent groups. This process can be guided by predictive models that score the generated molecules based on desired properties, such as binding affinity to a specific target. youtube.com

Another key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. Fragment-based QSAR approaches have been successfully used to design novel piperidine derivatives as inhibitors of specific targets, such as the HDM2-p53 interaction in cancer. researchgate.net By analyzing how different fragments of the piperidine derivatives contribute to their biological activity, researchers can build statistically robust models to predict the potency of new compounds before they are synthesized, saving significant time and resources. researchgate.net

Table 2: Applications of AI/ML in Piperidine Derivative Design

| AI/ML Technique | Application in Drug Discovery | Relevance to this compound |

| Generative Models | Design of novel molecules with desired properties. youtube.com | Generation of new analogs with potentially enhanced therapeutic activity. |

| QSAR Modeling | Prediction of biological activity based on chemical structure. researchgate.net | Guiding the synthesis of derivatives with improved potency and selectivity. |

| Molecular Docking | Simulation of the binding interaction between a ligand and a protein target. researchgate.net | Identifying potential biological targets and understanding the mechanism of action. |

| Pharmacophore Mapping | Identification of the essential structural features required for biological activity. nih.gov | Refining the structure to optimize interactions with a target receptor. |

Collaborative Research Opportunities in Academia and Industry (Preclinical Focus)

The journey of a novel compound from the laboratory to a potential therapeutic is long, complex, and expensive. Collaborations between academic institutions and the pharmaceutical industry are increasingly vital to bridge the gap between basic discovery and clinical application. drugtargetreview.com Such partnerships leverage the innovative research environments of academia with the drug development expertise and resources of industry. drugtargetreview.comascopubs.org

Several models for preclinical collaboration exist. Public-private partnerships (PPPs) like the ITCC-P4 (Innovative Therapies for Children with Cancer Paediatric Preclinical Proof-of-concept Platform) bring together academic centers, pharmaceutical companies, and contract research organizations (CROs) to conduct high-quality preclinical testing of novel compounds. ascopubs.org Similarly, initiatives funded by government bodies like the National Institutes of Health (NIH) facilitate collaborations to identify new uses for existing compounds and advance the preclinical development of promising drug candidates. nih.govtechnologynetworks.com

For a compound like this compound, such collaborations could provide access to essential resources, including:

Compound Libraries and High-Throughput Screening: To test the compound against a wide range of biological targets. nih.gov

Advanced Preclinical Models: To evaluate efficacy in more clinically relevant disease models. ascopubs.org

Expertise in Medicinal Chemistry and Pharmacology: To optimize the compound's properties and understand its mechanism of action. nih.govdrugtargetreview.com

These collaborations foster a transparent and efficient environment for data sharing and strategic input, ultimately accelerating the translation of promising compounds toward clinical trials. drugtargetreview.comascopubs.org

Addressing Challenges in Preclinical Translation for Novel Piperidine Derivatives

Despite the therapeutic promise of many novel compounds, the translation from preclinical findings to successful clinical outcomes remains a significant hurdle in drug development. Piperidine derivatives are no exception to these challenges.

A primary challenge is the potential discrepancy between results from preclinical models and human clinical trials. mdpi.com Factors such as species-specific differences in metabolism and drug targets can lead to a lack of efficacy or unexpected toxicity in humans, even after promising results in animal studies. mdpi.com This highlights the need for more predictive and human-relevant preclinical models.

Furthermore, for any new class of compounds, establishing a clear understanding of their mechanism of action and potential off-target effects is crucial. Unintended interactions with multiple targets can complicate the therapeutic profile. mdpi.com Rigorous preclinical evaluation, including comprehensive safety pharmacology and toxicology studies, is essential to identify and mitigate these risks before human trials.

The development process for novel piperidine derivatives must therefore incorporate strategies to address these challenges, such as:

Utilizing a diverse range of preclinical models, including in vitro human cell-based assays and multiple animal models.

Conducting thorough pharmacokinetic and pharmacodynamic studies to understand the compound's behavior in biological systems.

Employing advanced analytical and computational techniques to predict potential toxicities and off-target effects early in the development process.

Successfully navigating these preclinical challenges is paramount to improving the likelihood of translating novel piperidine derivatives like this compound into valuable therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Isopropylphenoxy)piperidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling. A typical approach involves reacting 3-isopropylphenol with a piperidine derivative (e.g., 4-chloropiperidine) in the presence of a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours . Optimization may include adjusting stoichiometric ratios (1:1.2 for phenol:piperidine), using phase-transfer catalysts (e.g., TBAB), or microwave-assisted synthesis to reduce reaction time. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions and stereochemistry. Key signals include aromatic protons (δ 6.5–7.2 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .

- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to assess purity and detect byproducts.

- Elemental Analysis : Validate empirical formula (e.g., C₁₄H₂₁NO) with <0.3% deviation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to hazard controls outlined in GHS guidelines:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315/H318) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation (H333).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels (P501) .

Advanced Research Questions

Q. How does stereochemistry influence the pharmacological activity of this compound derivatives?

- Methodological Answer : Enantiomeric purity significantly impacts receptor binding. For example, (S)-enantiomers of structurally analogous piperidines (e.g., OSU6162) show higher affinity for dopamine D2 receptors compared to (R)-forms. Researchers should employ chiral HPLC (Chiralpak AD-H column, heptane/ethanol) or asymmetric catalysis (e.g., Sharpless epoxidation) to isolate enantiomers .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from assay variability. Standardize protocols:

- In vitro Assays : Use identical cell lines (e.g., HEK293 for GPCR studies) and normalize data to reference agonists (e.g., EC₅₀ for dopamine in D2 receptor assays) .

- Metabolic Stability : Pre-treat compounds with liver microsomes (human/rat) to account for CYP450-mediated degradation differences .

Q. How can computational modeling guide the design of this compound-based therapeutics?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., serotonin 5-HT₆ receptors). Focus on key interactions: piperidine nitrogen with Asp106 and isopropylphenoxy group in hydrophobic pockets .

- QSAR Models : Develop regression models correlating substituent electronegativity (Hammett σ values) with IC₅₀ data to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.